molecular formula C10H11Cl2NO B14061794 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14061794
M. Wt: 232.10 g/mol
InChI Key: GBBHKMWVZQGMSE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloromethyl and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloromethyl groups play a crucial role in binding to these targets, leading to various biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness: 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both amino and chloromethyl groups on the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5,13H2,1H3

InChI Key

GBBHKMWVZQGMSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)N)Cl

Origin of Product

United States

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